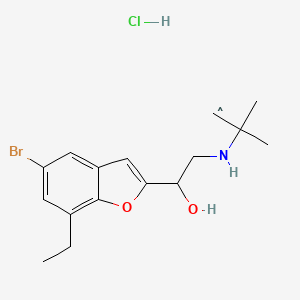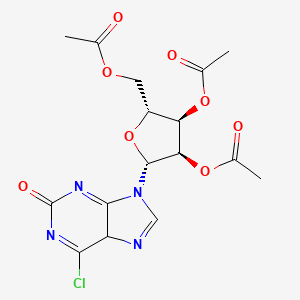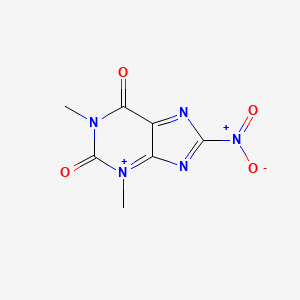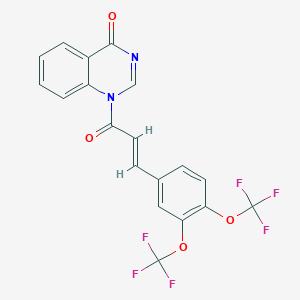
(E)-1-(3-(3,4-Bis(trifluoromethoxy)phenyl)acryloyl)quinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-(3,4-Bis(trifluoromethoxy)phenyl)acryloyl)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of trifluoromethoxy groups and the quinazolinone core structure suggests that this compound may have unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(3,4-Bis(trifluoromethoxy)phenyl)acryloyl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-bis(trifluoromethoxy)benzaldehyde and quinazolin-4(1H)-one.
Condensation Reaction: The key step involves a condensation reaction between 3,4-bis(trifluoromethoxy)benzaldehyde and quinazolin-4(1H)-one in the presence of a base such as potassium carbonate.
Acryloylation: The resulting intermediate undergoes acryloylation using acryloyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(3-(3,4-Bis(trifluoromethoxy)phenyl)acryloyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The trifluoromethoxy groups and acryloyl moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (E)-1-(3-(3,4-Bis(trifluoromethoxy)phenyl)acryloyl)quinazolin-4(1H)-one would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various molecular targets, including enzymes and receptors. The presence of trifluoromethoxy groups may enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(1H)-one Derivatives: Compounds with similar core structures but different substituents.
Trifluoromethoxy-Substituted Compounds: Compounds with trifluoromethoxy groups on different aromatic rings.
Uniqueness
(E)-1-(3-(3,4-Bis(trifluoromethoxy)phenyl)acryloyl)quinazolin-4(1H)-one is unique due to the combination of the quinazolinone core and the trifluoromethoxy-substituted phenyl group. This combination may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H10F6N2O4 |
|---|---|
Peso molecular |
444.3 g/mol |
Nombre IUPAC |
1-[(E)-3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl]quinazolin-4-one |
InChI |
InChI=1S/C19H10F6N2O4/c20-18(21,22)30-14-7-5-11(9-15(14)31-19(23,24)25)6-8-16(28)27-10-26-17(29)12-3-1-2-4-13(12)27/h1-10H/b8-6+ |
Clave InChI |
JPPSTCQGGQFDCS-SOFGYWHQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N=CN2C(=O)/C=C/C3=CC(=C(C=C3)OC(F)(F)F)OC(F)(F)F |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N=CN2C(=O)C=CC3=CC(=C(C=C3)OC(F)(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


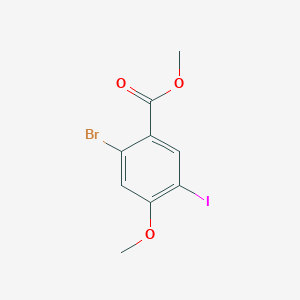

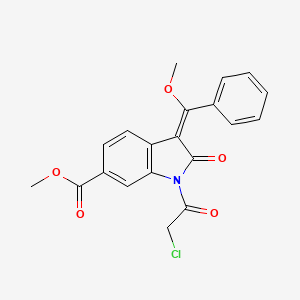
![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro-](/img/structure/B12337162.png)
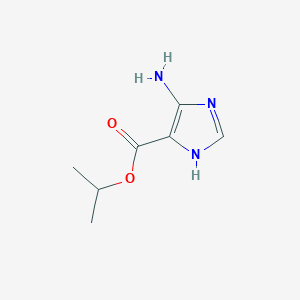

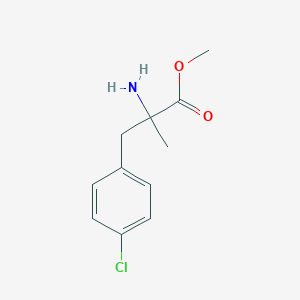
![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B12337186.png)
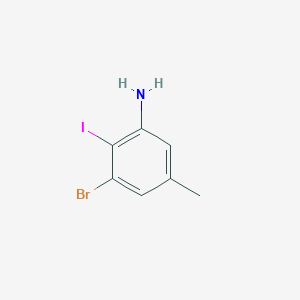
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
